molecular formula C16H21N3O2 B2727557 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(o-tolyl)urea CAS No. 1795305-50-8

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(o-tolyl)urea

Cat. No.: B2727557
CAS No.: 1795305-50-8
M. Wt: 287.363
InChI Key: MJLJPVVWXZOQRX-UHFFFAOYSA-N
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Description

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(o-tolyl)urea ( 1795305-50-8) is a urea derivative chemical compound with a molecular formula of C16H21N3O2 and a molecular weight of 287.36 g/mol . This molecule features a urea functional group (-NH-C(=O)-NH-) bridging an o-tolyl (2-methylphenyl) ring and a complex propanolamine chain that includes a 1-methyl-1H-pyrrole ring, contributing to its unique stereoelectronic properties . The compound's structure is characterized by a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 2, and a topological polar surface area of approximately 66.3 Ų, which can influence its solubility and bioavailability . Urea derivatives are a significant class of compounds in medicinal chemistry, known for their ability to act as key scaffolds in the development of bioactive molecules . The urea moiety serves as a privileged pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, which facilitates high-affinity interactions with diverse biological targets, such as protein kinases . While the specific research applications for this compound are still being explored, its structural features make it a valuable intermediate or building block for researchers in drug discovery and chemical biology. It is intended for use in the synthesis of novel compounds, screening of biological activity, and investigation of structure-activity relationships (SAR). This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-6-3-4-7-13(12)18-16(21)17-10-9-15(20)14-8-5-11-19(14)2/h3-8,11,15,20H,9-10H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLJPVVWXZOQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(o-tolyl)urea typically involves the reaction of an appropriate isocyanate with an amine. One possible synthetic route is as follows:

    Step 1: Synthesis of the intermediate 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propylamine by reacting 1-methyl-1H-pyrrole with an appropriate aldehyde or ketone, followed by reduction.

    Step 2: Reaction of the intermediate with o-tolyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Exploration as a pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(o-tolyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The hydroxy group and the urea moiety could play crucial roles in binding to molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related urea derivatives:

Compound Name / ID Key Substituents Molecular Weight Notable Functional Groups Biological Activity (if reported)
Target Compound 3-Hydroxypropyl-pyrrole, o-tolyl ~277.3* Urea, hydroxyl, pyrrole Not explicitly reported (inferred)
1-Propyl-3-(m-tolyl)urea Propyl, m-tolyl 192.26 Urea Industrial/agricultural applications
Compound 8d (Antifungal) Bromophenyl, thiadiazol-thio, triazole ~528.3 Urea, triazole, thiadiazole Antifungal (in vitro/in vivo)
Compound 8e (Antifungal) p-Tolyl, thiadiazol-thio, triazole ~484.4 Urea, triazole, thiadiazole Antifungal (in vitro/in vivo)
Pyrazolyl Ureas (e.g., 5а-l) Hydroxymethyl-pyrazole ~207–250† Urea, pyrazole, hydroxymethyl Synthetic intermediates

*Calculated based on molecular formula. †Estimated range from .

Key Observations:
  • Polarity and Solubility : The target compound’s hydroxyl group and pyrrole ring likely enhance hydrophilicity compared to 1-propyl-3-(m-tolyl)urea , which lacks polar substituents. However, it is less polar than triazole-containing antifungal analogs (e.g., 8d, 8e) due to the absence of sulfhydryl or fluorine groups .
  • Heterocyclic Influence : The pyrrole ring may confer unique electronic effects compared to pyrazole () or triazole () moieties, altering reactivity or metabolic stability.

Biological Activity

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(o-tolyl)urea is a synthetic organic compound characterized by its complex structure, which includes a urea functional group and a pyrrole ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific biological pathways.

Chemical Structure

The molecular formula of this compound is C15H22N2O2C_{15}H_{22}N_{2}O_{2}, and it features several functional groups that contribute to its biological activity. The presence of the hydroxy group enhances its reactivity and potential interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes that play roles in cell proliferation and survival, potentially making it useful in cancer therapy.
  • Receptor Interaction : It might bind to cellular receptors, influencing signal transduction pathways that regulate cellular responses.
  • Gene Expression Modulation : The compound could alter gene expression patterns through epigenetic mechanisms, particularly by acting as a histone deacetylase (HDAC) inhibitor, which is significant in cancer treatment .

Biological Activity

Research indicates that compounds similar to this compound exhibit notable biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, contributing to its potential use as an anticancer agent. For example, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines .
CompoundCell LineIC50 (µM)
This compoundA549TBD
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamideMCF70.46 ± 0.04
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(trifluoromethoxy)benzenesulfonamideH460TBD

Case Studies

Several studies have explored the biological effects of structurally related compounds:

  • Study on HDAC Inhibition : A study demonstrated that compounds with similar structural motifs could effectively inhibit HDACs, leading to increased acetylation of histones and altered gene expression associated with tumor suppression .
  • Cytotoxicity Assessment : In vitro assays showed that derivatives of the pyrrole-containing urea exhibited cytotoxicity against various cancer cell lines, indicating their potential as antitumor agents. For instance, one derivative showed an IC50 value of 49.85 µM against A549 cells .

Q & A

Q. What are the key synthetic pathways and optimization strategies for synthesizing 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(o-tolyl)urea?

The synthesis of this urea derivative typically involves multi-step organic reactions:

  • Step 1 : Condensation of 1-methyl-1H-pyrrol-2-ylpropane-1,3-diol with an isocyanate derivative of o-toluidine under anhydrous conditions.
  • Step 2 : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the urea product.
  • Optimization : Reaction temperatures (40–60°C), solvent selection (e.g., dichloromethane or tetrahydrofuran), and catalysts (e.g., triethylamine) improve yield (typically 45–65%) .
  • Industrial Scalability : Continuous flow reactors may enhance reproducibility and scalability .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the urea linkage, pyrrole ring protons, and o-tolyl substituents. Key peaks include δ 7.2–7.5 ppm (aromatic protons) and δ 3.5–4.0 ppm (hydroxypropyl group) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 342.18 [M+H]+^+) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable using C18 columns with acetonitrile/water mobile phases .

Q. How does the compound’s solubility and stability profile influence formulation for in vitro assays?

  • Solubility : Moderate solubility in DMSO (≥10 mM) and aqueous buffers (pH 7.4) due to the hydroxypropyl and urea groups. Co-solvents like PEG-400 may enhance solubility .
  • Stability : Stable at 4°C for >6 months in inert atmospheres. Degradation occurs under strong acidic/basic conditions (pH <2 or >10), necessitating pH-controlled storage .

Advanced Research Questions

Q. What in vivo models are appropriate for evaluating metabolic effects, and how do results compare to α-adrenergic antagonists?

  • Model : High-fat diet (HFD)-induced obese Wistar rats (6–8 weeks) to assess hyperglycemia, hypertriglyceridemia, and body weight changes. Dosing: 10–30 mg/kg/day orally for 30 days .
  • Comparison : Unlike non-selective α1B-/α2A-adrenoceptor antagonists (e.g., EP-47), this compound may lack blood pressure-lowering effects, reducing cardiovascular risks in metabolic syndrome .

Q. How can computational modeling predict target interactions and conformational dynamics?

  • Docking Studies : Molecular docking (AutoDock Vina) against α-adrenergic receptors (PDB ID: 2RH1) identifies hydrogen bonding between the urea group and Ser-91/Asn-396 residues .
  • MD Simulations : All-atom simulations (AMBER) reveal stable binding conformations over 100 ns, with RMSD <2 Å for the pyrrole-o-tolyl core .

Q. What structure-activity relationship (SAR) strategies optimize bioactivity while minimizing toxicity?

  • Pyrrole Modifications : Introducing electron-withdrawing groups (e.g., fluoro) at the pyrrole 4-position enhances metabolic stability but may reduce solubility .
  • Urea Linker Replacement : Substituting urea with thiourea improves α2A-adrenoceptor affinity (Ki <50 nM) but increases hepatotoxicity risks in murine models .

Q. How do oxidative/reductive reactions alter the compound’s pharmacological profile?

  • Oxidation : The hydroxypropyl group oxidizes to a ketone (via Jones reagent), reducing hydrogen-bonding capacity and receptor affinity (IC50 increases from 0.8 μM to 5.2 μM) .
  • Reduction : Catalytic hydrogenation (Pd/C) of the pyrrole ring saturates the heterocycle, abolishing activity due to conformational rigidity .

Methodological Notes

  • Contradictions in Evidence : While reports no blood pressure effects in HFD models, similar compounds in show variable cardiovascular outcomes. Researchers should validate findings across multiple models (e.g., spontaneously hypertensive rats).
  • Data Gaps : Limited pharmacokinetic data (e.g., bioavailability, half-life) necessitate LC-MS/MS plasma profiling after single-dose administration .

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